molecular formula C20H24N2O7S B1684254 But-2-enedioic acid;8-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)-1-thia-4,8-diazaspiro[4.5]decan-3-one CAS No. 24868-62-0

But-2-enedioic acid;8-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)-1-thia-4,8-diazaspiro[4.5]decan-3-one

カタログ番号: B1684254
CAS番号: 24868-62-0
分子量: 436.5 g/mol
InChIキー: RZARKILFIUVZPH-WLHGVMLRSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

But-2-enedioic acid;8-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)-1-thia-4,8-diazaspiro[4.5]decan-3-one is a spirocyclic compound comprising a 1-thia-4,8-diazaspiro[4.5]decan-3-one core substituted with a 2,3-dihydro-1,4-benzodioxin-3-ylmethyl group and ionically paired with but-2-enedioic acid. The compound’s structure features a benzodioxin moiety linked to a sulfur-containing spirocyclic system, which may confer unique physicochemical and biological properties. But-2-enedioic acid (fumaric or maleic acid, depending on isomerism) serves as a counterion, influencing solubility and stability .

特性

CAS番号

24868-62-0

分子式

C20H24N2O7S

分子量

436.5 g/mol

IUPAC名

(E)-but-2-enedioic acid;8-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)-1-thia-4,8-diazaspiro[4.5]decan-3-one

InChI

InChI=1S/C16H20N2O3S.C4H4O4/c19-15-11-22-16(17-15)5-7-18(8-6-16)9-12-10-20-13-3-1-2-4-14(13)21-12;5-3(6)1-2-4(7)8/h1-4,12H,5-11H2,(H,17,19);1-2H,(H,5,6)(H,7,8)/b;2-1+

InChIキー

RZARKILFIUVZPH-WLHGVMLRSA-N

SMILES

C1CN(CCC12NC(=O)CS2)CC3COC4=CC=CC=C4O3.C(=CC(=O)O)C(=O)O

異性体SMILES

C1CN(CCC12NC(=O)CS2)CC3COC4=CC=CC=C4O3.C(=C/C(=O)O)\C(=O)O

正規SMILES

C1CN(CCC12NC(=O)CS2)CC3COC4=CC=CC=C4O3.C(=CC(=O)O)C(=O)O

外観

Solid powder

純度

>98% (or refer to the Certificate of Analysis)

賞味期限

>2 years if stored properly

溶解性

Soluble in DMSO

保存方法

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

同義語

8-((1,4-benzodioxan-2-yl)methyl)-3-oxo-1-thia-4,8-diazaspiro(4,5)decane maleate
Y 3506
Y-3506

製品の起源

United States

生物活性

But-2-enedioic acid; 8-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)-1-thia-4,8-diazaspiro[4.5]decan-3-one is a complex organic compound with potential biological activities. This article explores its biological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a unique spirocyclic structure that contributes to its biological activity. The presence of the butenedioic acid moiety and the benzodioxin group are significant for its pharmacological properties.

Research indicates that this compound may act as a selective inhibitor of certain kinases, particularly TYK2/JAK1. In a study evaluating a series of 2,8-diazaspiro[4.5]decan-1-one derivatives, it was found that the compound exhibited significant inhibitory activity against these kinases with IC50 values of 6 nM for TYK2 and 37 nM for JAK1, showcasing its potential in treating inflammatory conditions .

Anti-inflammatory Effects

The compound has demonstrated promising anti-inflammatory effects in various models. Specifically, it regulates the expression of genes related to Th1, Th2, and Th17 cell formation, which are critical in mediating immune responses . This suggests its utility in managing conditions like ulcerative colitis.

Pharmacokinetics

Pharmacokinetic studies revealed that the compound exhibits good metabolic stability and does not readily cross the blood-brain barrier, which is advantageous for targeting peripheral inflammation without central nervous system side effects .

Study on Inhibition of Inflammatory Pathways

A notable study involved administering the compound in an acute ulcerative colitis model. The results indicated a marked reduction in inflammatory markers and improved clinical scores compared to control groups .

Structure-Activity Relationship Analysis

Another research effort focused on optimizing the structure to enhance potency and selectivity. Variations in the spirocyclic structure led to different biological activities, emphasizing the importance of structural modifications in drug design .

Data Summary

Property Value
IC50 for TYK2 6 nM
IC50 for JAK1 37 nM
Selectivity Ratio (JAK2) >23-fold
Metabolic Stability High
Blood-Brain Barrier Does not cross

類似化合物との比較

Comparison with Similar Compounds

Structural and Functional Analogues

2.1.1 Oxalate Salt Variant
A closely related compound, 8-((2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-2-methyl-4-phenyl-1-thia-4,8-diazaspiro[4.5]decan-3-one oxalate (CAS 24854-52-2), shares the spirocyclic backbone but uses oxalic acid (ethanedioic acid) as the counterion. Key differences include:

  • Isomerism : But-2-enedioic acid exists as (E)- (fumaric) or (Z)- (maleic) isomers, whereas oxalate lacks geometric isomerism. The (E)-isomer (fumaric acid) is more stable and less hygroscopic, which may improve formulation stability .

2.1.2 Benzodioxin-Thiadiazole Hybrids Compounds like 1,4-benzodioxin-based 1,3,4-thiadiazole-fused-[1,2,4]-thiadiazole analogs () share the benzodioxin and thiadiazole motifs but lack the spirocyclic system. The spirocyclic structure in the target compound may enhance metabolic stability or target binding due to conformational rigidity .

Pharmacokinetic Considerations

  • Solubility : But-2-enedioic acid’s larger size compared to oxalate may reduce aqueous solubility, necessitating formulation adjustments for oral bioavailability.
  • Stability : Maleic acid (Z-isomer) is prone to isomerization to fumaric acid under heat or light, which could affect shelf-life .

Q & A

Q. What synthetic strategies are recommended for preparing this spirocyclic compound, and how can intermediates be characterized?

  • Methodological Answer : The synthesis of spirocyclic compounds often involves multi-step reactions with careful control of stereochemistry. For example, a related spiro-thiadiazaspirodecanone derivative was synthesized via condensation of aldehydes with spirocyclic precursors under reflux in glacial acetic acid with sodium acetate as a base. Key intermediates can be characterized using 1H^1H-NMR, 13C^{13}C-NMR, IR spectroscopy, and mass spectrometry (EI-MS). For instance, 1H^1H-NMR signals for methyl groups (δ ~2.62 ppm) and aromatic protons (δ 6.90–8.20 ppm) help confirm structural integrity .

Q. Which spectroscopic techniques are critical for confirming the compound’s structure?

  • Methodological Answer :
  • IR Spectroscopy : Detects functional groups (e.g., C=O at ~1721 cm1^{-1}, C=N at ~1633 cm1^{-1}).
  • NMR Spectroscopy : Assigns proton environments (e.g., spirocyclic methyl groups, benzodioxin aromatic protons).
  • Mass Spectrometry : Validates molecular weight (e.g., EI-MS m/z 803 for a related compound ).
    Cross-referencing with computational tools (e.g., PubChem data ) ensures accuracy in peak assignments.

Q. How can researchers design preliminary bioactivity assays for this compound?

  • Methodological Answer : Initial screening can follow protocols for structurally related compounds. For example, marine-derived spiroalkaloids were tested for antibacterial, anti-inflammatory, and cytotoxic activities using disk diffusion, ELISA, and MTT assays, respectively . Target-specific assays (e.g., kinase inhibition) may require molecular docking studies to identify potential binding sites.

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and purity in multi-step syntheses?

  • Methodological Answer : Use factorial design to test variables (e.g., temperature, solvent ratio, catalyst loading). For example, reflux time (12–14 hours) and stoichiometric ratios in acetic acid were critical for achieving 64% yield in a similar spirocyclic synthesis . Purity can be enhanced via recrystallization (ethanol/water mixtures) or column chromatography (silica gel, gradient elution).

Q. What strategies resolve contradictions in spectral data or stereochemical assignments?

  • Methodological Answer :
  • Comparative Analysis : Cross-check experimental 1H^1H-NMR shifts with computed spectra (e.g., PubChem’s InChI-derived data ).
  • X-ray Crystallography : Resolves ambiguous stereochemistry in spirocenters or benzodioxin substituents.
  • Isotopic Labeling : Traces reaction pathways to confirm intermediate structures .

Q. How can researchers address discrepancies in bioactivity data across different assay models?

  • Methodological Answer :
  • Dose-Response Curves : Validate activity thresholds (e.g., IC50_{50}) in parallel assays.
  • Control Experiments : Rule out nonspecific effects (e.g., cytotoxicity in MTT assays ).
  • Meta-Analysis : Compare results with structurally analogous compounds (e.g., spiroalkaloids with anti-quorum sensing activity ).

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
But-2-enedioic acid;8-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)-1-thia-4,8-diazaspiro[4.5]decan-3-one
Reactant of Route 2
But-2-enedioic acid;8-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)-1-thia-4,8-diazaspiro[4.5]decan-3-one

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。